FK 448

chymotrypsin serine protease selectivity FK‑448

Researchers using broad-spectrum serine protease inhibitors (e.g., aprotinin) risk confounding chymotrypsin-specific readouts in intestinal peptide absorption assays. FK 448 provides >1,080-fold selectivity for chymotrypsin (IC50 720-800 nM) over trypsin (IC50 780 µM), with no activity against plasmin or kallikrein (IC50 >1 mM). • Validated in vivo: Intraduodenal co-administration with insulin elevated plasma IRI to 331±91 μU/mL and significantly lowered blood glucose in rat and dog models. • Reference standard for 4-substituted carbonylphenyl ester chymotrypsin inhibitor medicinal chemistry programs. • Supplied with full analytical documentation; standard B2B global shipping for R&D use.

Molecular Formula C26H34N2O6S
Molecular Weight 502.6 g/mol
CAS No. 85858-77-1
Cat. No. B1210270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK 448
CAS85858-77-1
Synonyms4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate
FK 448
FK-448
Molecular FormulaC26H34N2O6S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O
InChIInChI=1S/C25H30N2O3.CH4O3S/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23;1-5(2,3)4/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3;1H3,(H,2,3,4)
InChIKeyBVNMUHYZMQDZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FK 448 Chemical Identity and Procurement


FK 448, chemically designated as 4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate, is a synthetic, small-molecule chymotrypsin inhibitor [1]. It belongs to the 4-substituted carbonylphenyl ester class and was identified as one of the most effective and specific chymotrypsin inhibitors among a panel of related analogs [2]. FK 448 has been employed as a pharmacological tool to suppress digestive chymotrypsin activity, thereby enhancing the intestinal absorption of peptide drugs such as insulin in rat and dog models [3].

Pathway Study Selective chymotrypsin inhibition in complex proteolytic environments
Model Context Peptide drug absorption studies in intestinal lumen models
Tool Compound Serine protease selectivity profiling with defined off‑target window

FK 448 Generic Substitution Risks


Although multiple chymotrypsin inhibitors are commercially available, their selectivity fingerprints diverge widely. Broad-spectrum protein inhibitors such as aprotinin potently hit trypsin, chymotrypsin, and plasmin simultaneously, while trypsin‑biased agents like camostat mesylate spare chymotrypsin [1]. Even within the same synthetic series, minor structural modifications produce large shifts in enzyme‑selectivity ratios [2]. Consequently, substituting FK 448 with a generic “chymotrypsin inhibitor” without confirming the specific selectivity profile risks confounding the experimental readout—especially in complex biological matrices where multiple serine proteases are co‑expressed.

1
Broad‑spectrum inhibitor substitution
Aprotinin co‑inhibits trypsin, plasmin, and kallikrein, which may confound chymotrypsin‑specific readouts
2
Trypsin‑biased agents
Compounds like camostat mesylate spare chymotrypsin, leaving target activity unaltered in relevant models
3
SAR‑driven selectivity shifts
Minor structural changes within the carbonylphenyl ester class can alter enzyme‑selectivity ratios considerably

FK 448 Comparative Evidence


Chymotrypsin-Selective Inhibition vs Aprotinin

FK 448 inhibits chymotrypsin with an IC50 of 720 nM, whereas its activity against trypsin is negligible (IC50 ~780 µM), yielding a chymotrypsin/trypsin selectivity ratio >1,080‑fold . In stark contrast, aprotinin inhibits trypsin with a Ki of 0.06 pM and chymotrypsin with a Ki of 9 nM, providing a trypsin/chymotrypsin potency ratio of ~150,000 but no useful selectivity between the two targets [1]. Thus, FK 448 offers the unique ability to silence chymotrypsin while leaving trypsin‑mediated proteolysis intact, a feature that aprotinin cannot provide.

Selectivity vs Aprotinin
Cross‑study
FK 448chymotrypsin/trypsin selectivity >1,080‑fold
Aprotininnon‑selective; Ki trypsin 0.06 pM, chymotrypsin 9 nM
Supports selective chymotrypsin blockade without trypsin interference
IC50 vs Ki; in vitro purified enzyme assays
chymotrypsin serine protease selectivity FK‑448 aprotinin trypsin

Plasmin and Kallikrein Inactivity vs Aprotinin

FK 448 shows no measurable inhibition of plasmin, plasma kallikrein, or pancreatic kallikrein up to 1 mM (IC50 >1,000,000 nM for all three enzymes) . Aprotinin, by comparison, potently inhibits plasmin (Ki 0.23 nM) and kallikrein, introducing multiple off‑target effects that can alter fibrinolysis and kinin pathways [1]. For researchers designing experiments where plasmin or kallikrein activity must be preserved, FK 448 provides a cleaner pharmacological tool.

Off‑target vs Aprotinin
Cross‑study
FK 448IC50 >1 mM for plasmin, plasma & pancreatic kallikrein
AprotininKi plasmin 0.23 nM; also inhibits kallikrein
Preserves plasmin/kallikrein pathways, reducing off‑target noise
In vitro esterolysis; difference >4.3 million‑fold
off‑target serine protease inhibition FK‑448 aprotinin plasmin kallikrein

Head-to-Head Potency in FK Analog Series

In the original Fujii et al. (1984) study that screened multiple 4‑substituted carbonylphenyl ester derivatives, FK‑448—together with FK‑316, FK‑375, FK‑386, and FK‑401—was identified as one of the “most effective and specific inhibitors of chymotrypsin” [1]. A subsequent SAR investigation by Hirata et al. (1987) directly compared condensed‑ring esters and reported that the tetralin‑1‑carboxylic acid ester (FK‑448) exhibited the strongest chymotrypsin inhibitory activity (IC50 8×10⁻⁷ M), outperforming the 1‑naphthylacetic acid ester (IC50 5×10⁻⁷ M) in terms of a balanced potency‑selectivity profile [2]. These head‑to‑head data position FK‑448 as the optimized lead within this synthetic series.

FK‑series potency
Head‑to‑head
IC50 8×10⁻⁷ M (800 nM)
Supports benchmark potency among tetralin‑ester analogs
Hirata 1987; balanced potency‑selectivity profile reported
structure‑activity relationship chymotrypsin inhibitor panel FK‑448 FK‑316 FK‑375

Intestinal Insulin Absorption and Glucose Reduction

Intraduodenal co‑administration of insulin (25 U/kg) with FK‑448 (20 mg/kg) in rats produced a significant rise in plasma immunoreactive insulin (IRI) to 331±91 μU/mL and a concomitant reduction in blood glucose levels [1]. In dogs, the same combination elicited a decrease in blood glucose accompanied by a proportional increase in plasma IRI, confirming that FK‑448's chymotrypsin‑inhibitory action translates into functional enhancement of intact insulin absorption across the intestinal barrier [2]. The magnitude of the glucose‑lowering effect correlated directly with the chymotrypsin inhibitory potency of the co‑administered inhibitor [1].

In vivo absorption model
Model context
Intraduodenal insulin + FK‑448 in rat/dog: plasma IRI ↑ (331±91 μU/mL), glucose ↓
Supports oral peptide absorption model interpretation
Species‑specific validation recommended
intestinal peptide absorption insulin delivery FK‑448 blood glucose in vivo pharmacology

FK 448 Application Scenarios


Selective Chymotrypsin Ablation in Complex Proteolytic Milieus

When experimental protocols demand chymotrypsin inhibition while preserving trypsin, plasmin, and kallikrein activities—such as in intestinal lumen stability assays for peptide drugs—FK 448's >1,080‑fold selectivity for chymotrypsin over trypsin and its lack of activity against plasmin/kallikrein (IC50 >1 mM) make it the preferred tool over broad‑spectrum inhibitors like aprotinin .

Positive Control for Oral Peptide Delivery Research

In preclinical development of oral insulin or other peptide formulations, FK 448 serves as a validated positive control. Its ability to elevate plasma IRI to 331±91 μU/mL and significantly lower blood glucose following intraduodenal co‑administration with insulin provides a benchmark for comparing novel absorption‑enhancing excipients [1].

Structure–Activity Relationship (SAR) Studies Within the FK‑Series

For medicinal chemistry programs exploring 4‑substituted carbonylphenyl ester chymotrypsin inhibitors, FK 448 is the reference compound. It demonstrated the strongest balanced potency‑selectivity profile among the tetralin‑, naphthalene‑, and indole‑based esters tested by Hirata et al. (1987), making it the logical lead scaffold for further optimization [2].

In Vitro Enzyme Kinetics and Selectivity‑Profiling Panels

Laboratories assembling serine‑protease selectivity panels can use FK 448 as a chymotrypsin‑selective standard. Its well‑characterized IC50 values against chymotrypsin (720–800 nM) and off‑target enzymes (trypsin 780 µM, thrombin 35 µM, plasmin/kallikrein >1 mM) provide a reproducible benchmark for calibrating high‑throughput screening assays [3].

Application
Selection Property
Validation Focus
Selective chymotrypsin ablation studies
Chymotrypsin/trypsin selectivity profile
Protease specificity in target matrix
Oral peptide absorption research
In vivo absorption‑enhancing activity
Insulin absorption endpoint reproducibility
FK‑series structure‑activity studies
Balanced potency‑selectivity profile
Potency comparison within ester class
Serine protease selectivity panels
Well‑characterized IC50 benchmarks
Off‑target enzyme screening consistency
Quote Request

Request a Quote for FK 448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.